molecular formula C18H18BrN5O2S B12023662 3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-27-5

3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12023662
CAS No.: 624725-27-5
M. Wt: 448.3 g/mol
InChI Key: YRQPZKUPYHIFID-RGVLZGJSSA-N
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Description

3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with a molecular formula of C18H18BrN5O2S and a molecular weight of 448.344 . This compound is notable for its unique structure, which combines a benzaldehyde derivative with a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of a brominated benzaldehyde moiety with a triazole ring and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

624725-27-5

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18BrN5O2S/c1-3-26-14-7-5-13(6-8-14)17-21-22-18(27)24(17)23-20-11-12-4-9-16(25-2)15(19)10-12/h4-11,23H,3H2,1-2H3,(H,22,27)/b20-11+

InChI Key

YRQPZKUPYHIFID-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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